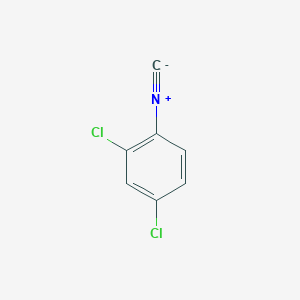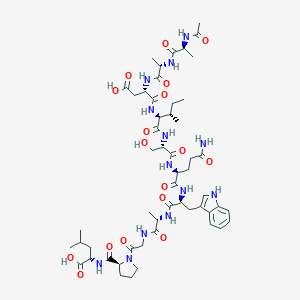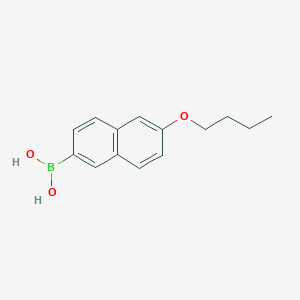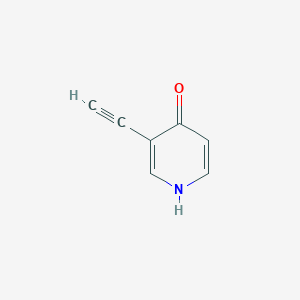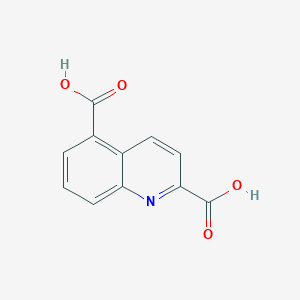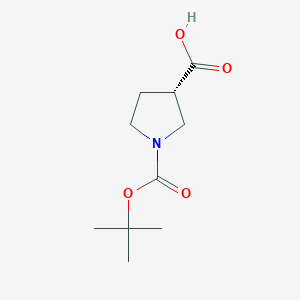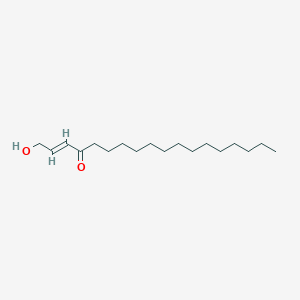
1-Hydroxy-2-octadecen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-octadecen-4-one, also known as 12-hydroxy stearic acid or 12-HSA, is a long-chain fatty acid derivative that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound has been studied extensively for its ability to modify the surface properties of various materials, making it an attractive candidate for use in a wide range of industrial and biomedical applications.
Mécanisme D'action
The mechanism of action of 12-HSA is not fully understood, but it is believed to involve the formation of a monolayer on the surface of the material being modified. This monolayer alters the surface properties of the material, making it more hydrophilic and increasing its surface energy. This, in turn, can lead to improved adhesion, wettability, and other desirable surface properties.
Effets Biochimiques Et Physiologiques
While 12-HSA has been studied extensively for its surface-modifying properties, there is limited research on its biochemical and physiological effects. Some studies have suggested that 12-HSA may have anti-inflammatory properties, while others have investigated its potential as a treatment for certain types of cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 12-HSA is its ability to modify the surface properties of a wide range of materials. This makes it a versatile compound that can be used in a variety of scientific research applications. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and apply the compound, as well as the potential for variability in the effectiveness of the surface modification process.
Orientations Futures
There are several potential future directions for research on 12-HSA. One area of interest is the use of this compound in the production of biocompatible materials for use in medical applications. Additionally, there is potential for the development of new methods for synthesizing and applying 12-HSA that could improve its effectiveness and versatility. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications and potential therapeutic uses.
Méthodes De Synthèse
There are several methods for synthesizing 12-HSA, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of stearic acid with hydrogen peroxide and a catalyst, while enzymatic synthesis utilizes lipases to catalyze the reaction between stearic acid and hydroperoxide. Microbial synthesis involves the use of microorganisms such as Pseudomonas aeruginosa to produce 12-HSA through a fermentation process.
Applications De Recherche Scientifique
The unique surface properties of 12-HSA make it an attractive candidate for use in a variety of scientific research applications. One of the most promising areas of research involves the use of 12-HSA as a surfactant in the production of nanoparticles for drug delivery. Additionally, 12-HSA has been studied as a potential lubricant additive, as well as a surface modifier for various materials such as polymers and metals.
Propriétés
Numéro CAS |
142465-61-0 |
|---|---|
Nom du produit |
1-Hydroxy-2-octadecen-4-one |
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(E)-1-hydroxyoctadec-2-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16,19H,2-13,15,17H2,1H3/b16-14+ |
Clé InChI |
DSGCOTNNKNIFHS-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCCCCC(=O)C=CCO |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)C=CCO |
Synonymes |
1-Hydroxy-2-octadecen-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



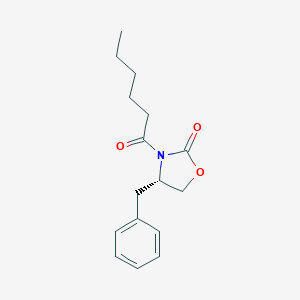

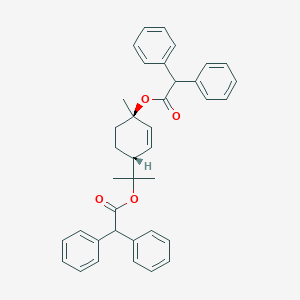
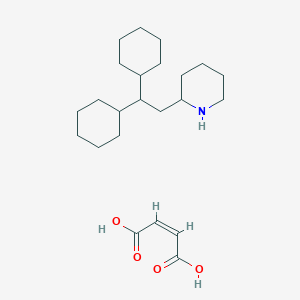
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
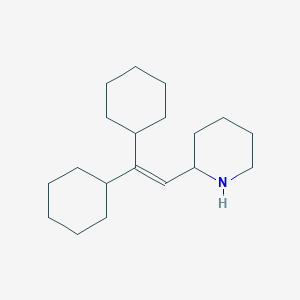
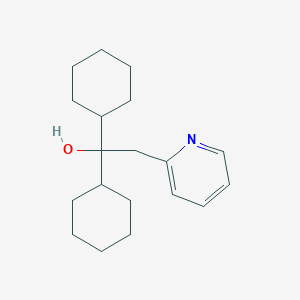
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
